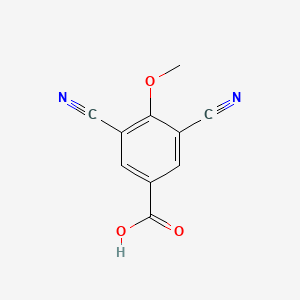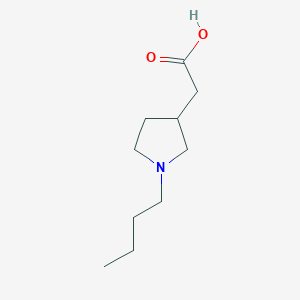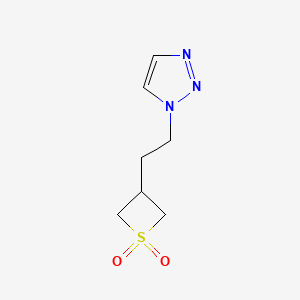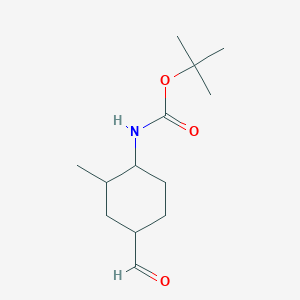
tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a cyclohexyl ring, along with a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium azide or cesium carbonate . The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the isocyanate derivative. This intermediate is then trapped to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Common industrial methods include the use of palladium-catalyzed cross-coupling reactions and the use of ionic liquids as catalysts .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, cleaved under different conditions (catalytic hydrogenation).
Phenyl carbamate: Used in similar applications but with different stability and reactivity profiles.
Uniqueness
tert-Butyl (4-formyl-2-methylcyclohexyl)carbamate is unique due to the presence of the formyl and methyl groups on the cyclohexyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and other applications .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(4-formyl-2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9-7-10(8-15)5-6-11(9)14-12(16)17-13(2,3)4/h8-11H,5-7H2,1-4H3,(H,14,16) |
InChI Key |
UZRYGVVGPUHUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
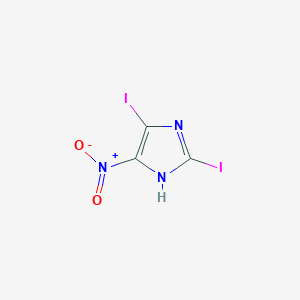
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
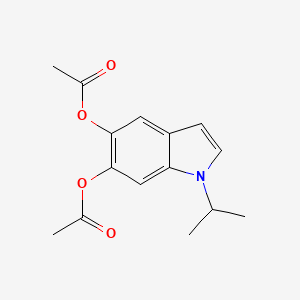
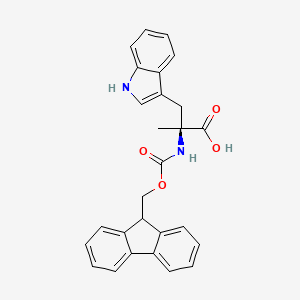
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
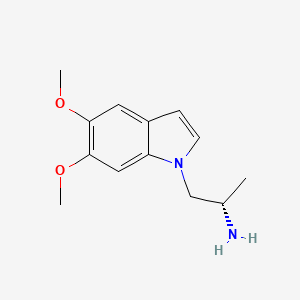
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
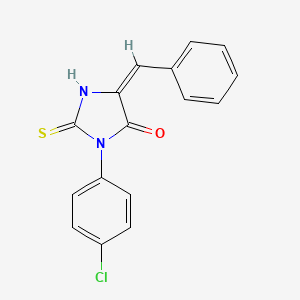
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
